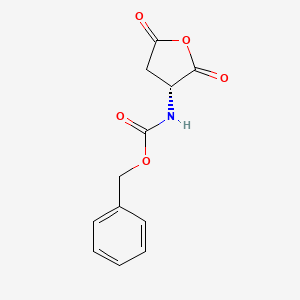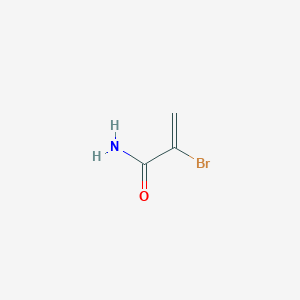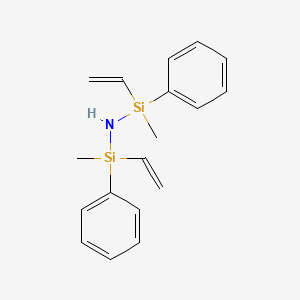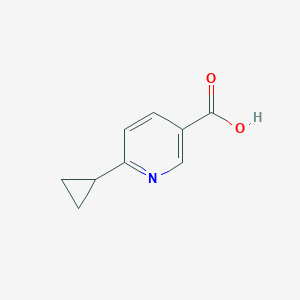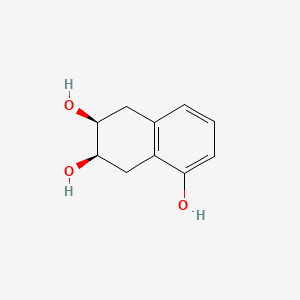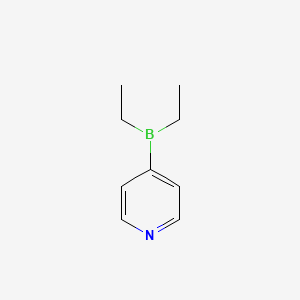
4-(ジエチルボラニル)ピリジン
概要
説明
4-(Diethylboranyl)pyridine is an organoboron compound that features a pyridine ring substituted with a diethylboranyl group at the fourth position
科学的研究の応用
4-(Diethylboranyl)pyridine has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
作用機序
Target of Action
It is known that pyridine derivatives play a crucial role in many biological systems . They are often used in drugs due to their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability .
Mode of Action
The compound 4-(Diethylboranyl)pyridine interacts with its targets through a process known as inverse hydroboration . This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex . This process enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives .
Biochemical Pathways
The compound 4-(Diethylboranyl)pyridine affects the biochemical pathways related to the synthesis of 1,4-dihydropyridines (1,4-DHPs) . DHPs represent an important class of heterocyclic skeletons which prevalently exist in biologically active agents, pharmaceutically important molecules, and synthetically useful organic reductants . The inverse hydroboration reaction represents a new mode for pyridine functionalization .
Pharmacokinetics
It is known that pyridine moieties are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability , which can influence the bioavailability of the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylboranyl)pyridine typically involves the hydroboration of pyridine derivatives. One common method is the reaction of pyridine with diethylborane under controlled conditions. The process involves the addition of diethylborane to the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 4-(Diethylboranyl)pyridine may involve continuous flow processes to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions: 4-(Diethylboranyl)pyridine undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The boron group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
類似化合物との比較
4-(Diethylboranyl)benzene: Similar structure but with a benzene ring instead of pyridine.
4-(Diethylboranyl)thiophene: Contains a thiophene ring instead of pyridine.
4-(Diethylboranyl)furan: Features a furan ring instead of pyridine
Uniqueness: 4-(Diethylboranyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. The nitrogen atom in the pyridine ring can coordinate with metal catalysts, enhancing the efficiency of catalytic reactions .
特性
IUPAC Name |
diethyl(pyridin-4-yl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN/c1-3-10(4-2)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLPMKLRAJIMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536672 | |
| Record name | 4-(Diethylboranyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93830-58-1 | |
| Record name | 4-(Diethylboranyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
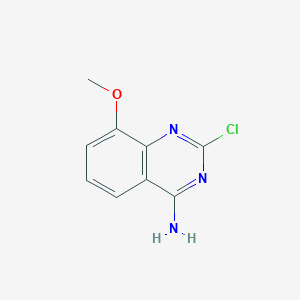
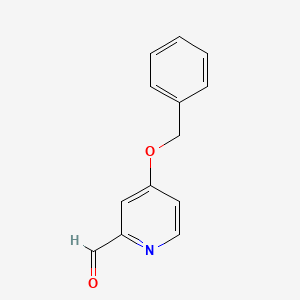
![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)


